Fumonisin B2 from Fusarium moniliforme

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

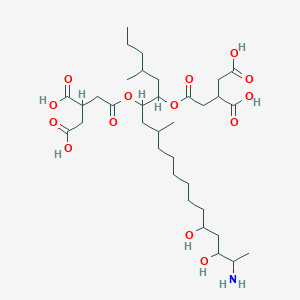

Fumonisin B2 is a mycotoxin produced by the fungi Fusarium verticillioides (formerly Fusarium moniliforme) and Aspergillus niger. It is a structural analog of fumonisin B3, differing by the absence of one hydroxy group compared to fumonisin B1 . Fumonisin B2 is known for its cytotoxic properties and is commonly found contaminating maize and other crops .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fumonisin B2 can be prepared through a reliable and large-scale method involving the inoculation of maize culture with Fusarium moniliforme. The targeted B-series fumonisins, including fumonisin B2, are first extracted from the culture . The extraction process typically involves the use of methanol and subsequent purification steps to isolate high-purity fumonisin B2 .

Industrial Production Methods

Industrial production of fumonisin B2 follows similar methods to laboratory preparation but on a larger scale. The fungi are cultured in controlled environments, and the fumonisins are extracted and purified using advanced techniques such as high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions

Fumonisin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions involving fumonisin B2 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of fumonisin B2 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxy analogs .

Applications De Recherche Scientifique

Fumonisin B2 has a wide range of scientific research applications:

Chemistry: Used as a standard for the detection of fumonisins in food products through techniques like HPLC.

Biology: Studied for its cytotoxic effects and its role in disrupting sphingolipid metabolism.

Medicine: Investigated for its potential role in diseases caused by mycotoxin contamination.

Industry: Monitored in agricultural products to ensure food safety and prevent contamination.

Mécanisme D'action

Fumonisin B2 exerts its effects by inhibiting sphingosine acyltransferase, an enzyme involved in sphingolipid metabolism . This inhibition disrupts the normal function of sphingolipids, leading to cytotoxic effects and contributing to the pathogenesis of diseases associated with fumonisin exposure .

Comparaison Avec Des Composés Similaires

Fumonisin B2 is structurally similar to other fumonisins, such as fumonisin B1 and fumonisin B3. The primary difference lies in the presence or absence of hydroxy groups. Fumonisin B2 lacks one hydroxy group compared to fumonisin B1, making it more cytotoxic . Other similar compounds include:

Fumonisin B1: The most studied fumonisin, known for its significant toxicological effects.

Fumonisin B3: A structural analog of fumonisin B2, differing by the presence of an additional hydroxy group.

Fumonisin B2’s unique structural properties and higher cytotoxicity make it a compound of significant interest in scientific research and industrial applications.

Activité Biologique

Fumonisin B2 (FB2) is a mycotoxin produced by the fungus Fusarium moniliforme, which is commonly found on maize and other crops. This compound, along with its analogs, has garnered significant attention due to its toxicological effects on both animals and humans. This article aims to provide a comprehensive overview of the biological activities associated with FB2, including its mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

Fumonisins are characterized by a unique structure that includes a long-chain alkylamine moiety and propanetricarboxylic acid groups. FB2 is structurally similar to sphingolipid precursors, which allows it to interfere with sphingolipid metabolism.

- Molecular Formula : C_34H_59NO_7

- Molecular Weight : 621.83 g/mol

FB2 primarily exerts its biological effects through the inhibition of ceramide synthase, an enzyme crucial for sphingolipid biosynthesis. This inhibition leads to an accumulation of sphinganine and a decrease in sphingosine levels, disrupting normal cellular functions and signaling pathways.

Key Mechanisms:

- Ceramide Synthase Inhibition : FB2 competes with sphinganine for binding to ceramide synthase, leading to altered sphingolipid metabolism.

- Induction of Apoptosis : Changes in sphingolipid ratios can trigger apoptotic pathways in various cell types.

- Cell Proliferation Inhibition : FB2 has been shown to inhibit cell proliferation in mammalian cell lines, particularly in fibroblasts .

Toxicological Profiles

FB2 has been associated with various toxic effects in animal models, particularly in livestock. The primary effects include hepatotoxicity, nephrotoxicity, and pulmonary edema.

Toxicity Observations:

- Hepatotoxicity : Studies have shown that dietary exposure to FB2 results in liver lesions and elevated serum enzyme levels indicative of liver damage .

- Pulmonary Edema : In swine, high doses of FB2 have led to acute pulmonary edema, a serious condition that can be fatal .

Case Studies

Several case studies have highlighted the impact of FB2 on animal health:

- Leukoencephalomalacia in Horses : A notable case involved horses that developed leukoencephalomalacia after consuming feed contaminated with FB2. Symptoms included neurological deficits and eventual death .

- Swine Toxicity : In controlled studies, pigs fed diets containing FB2 exhibited significant pulmonary and hepatic changes. The severity of these changes was dose-dependent, with higher doses leading to more severe outcomes .

Research Findings

Recent studies have focused on the biosynthesis of fumonisins and their environmental impacts:

- A study analyzed 90 strains of Fusarium verticillioides isolated from maize across several Mediterranean countries. It found that over 80% could produce fumonisins, including FB2, at varying concentrations (0.03–69.84 μg/g) depending on the strain and environmental conditions .

- Another study demonstrated that low concentrations of FB2 exacerbated psoriasis-like symptoms in mice, indicating potential immunomodulatory effects .

Data Tables

The following table summarizes key findings related to the toxicity levels and effects of FB2 across various animal models:

| Animal Model | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Rats | 50 | Liver lesions; increased serum enzymes |

| Swine | 4.6 - 7.9 | Pulmonary edema; hepatic changes |

| Mice | Varies | Hepatotoxicity; renal toxicity |

| Horses | N/A | Leukoencephalomalacia |

Propriétés

IUPAC Name |

2-[2-[19-amino-7-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-4,9-dimethylicosan-6-yl]oxy-2-oxoethyl]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO14/c1-5-10-20(2)13-27(48-31(42)17-23(33(44)45)15-29(38)39)28(49-32(43)18-24(34(46)47)16-30(40)41)14-21(3)11-8-6-7-9-12-25(36)19-26(37)22(4)35/h20-28,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOIYOQEQJFMGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.